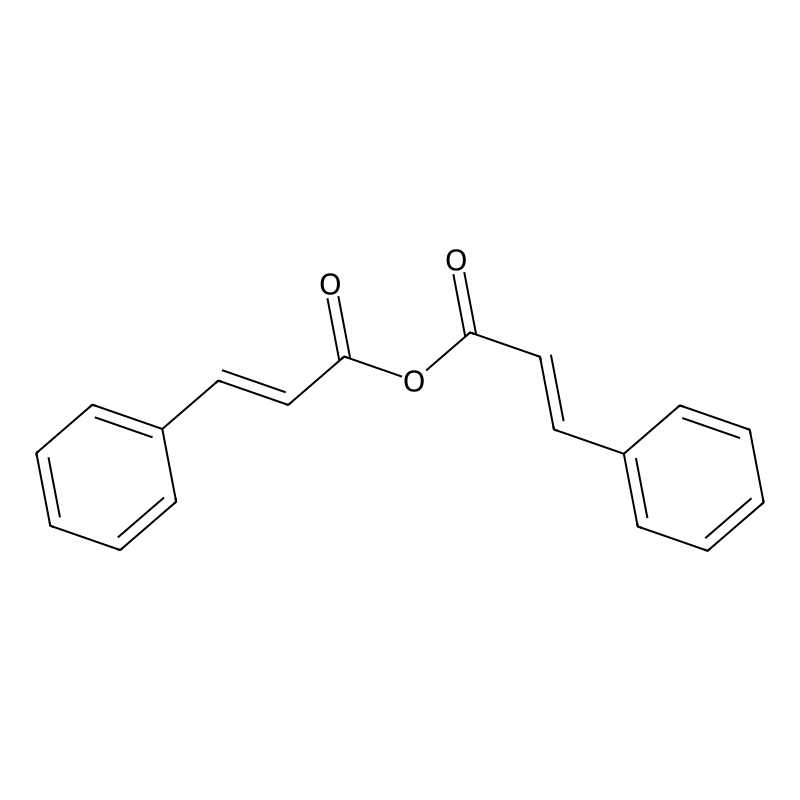

Cinnamic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cinnamic anhydride is an organic compound derived from cinnamic acid, characterized by its anhydride functional group. It is a colorless to pale yellow solid with a distinctive aromatic odor. The compound is formed through the dehydration of cinnamic acid, resulting in a structure that features two carbonyl groups linked by an oxygen atom. Cinnamic anhydride is of interest in various chemical and biological applications due to its reactive nature and ability to participate in further

- Hydrolysis: Cinnamic anhydride can undergo hydrolysis in the presence of water to regenerate cinnamic acid. This reaction can be catalyzed by bases such as pyridine, which enhances the reaction rate .

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various organic compounds.

- Condensation Reactions: Cinnamic anhydride can engage in condensation reactions with nucleophiles, leading to the formation of more complex organic molecules.

Cinnamic anhydride exhibits various biological activities, making it a compound of interest in pharmacology and biochemistry:

- Antimicrobial Properties: Studies have indicated that cinnamic anhydride possesses antimicrobial activity against certain bacteria and fungi, suggesting potential applications in medicine and food preservation .

- Antioxidant Activity: The compound has been shown to have antioxidant properties, which can help combat oxidative stress in biological systems.

- Anti-inflammatory Effects: Research indicates that cinnamic anhydride may exhibit anti-inflammatory effects, contributing to its potential therapeutic applications.

Cinnamic anhydride can be synthesized through several methods:

- Dehydration of Cinnamic Acid: The most common method involves heating cinnamic acid under controlled conditions to remove water, forming the anhydride .

- Perkin Reaction: This reaction involves the condensation of aromatic aldehydes with aliphatic acid anhydrides in the presence of a base, leading to the formation of cinnamic acids, which can then be dehydrated to obtain cinnamic anhydride .

- One-Pot Synthesis: Recent studies have explored one-pot synthesis methods involving various reagents that allow for the direct formation of cinnamic anhydrides from cinnamic acids .

Cinnamic anhydride has diverse applications across various fields:

- Pharmaceutical Industry: Due to its biological activities, it is explored for use in drug formulations.

- Food Industry: Its antimicrobial properties make it useful as a preservative.

- Cosmetics and Personal Care Products: Cinnamic anhydride is used for its fragrance and potential skin benefits.

- Polymer Chemistry: It serves as a reagent for modifying natural polymers, enhancing their properties for various applications .

Research into the interactions of cinnamic anhydride with other compounds reveals its reactivity and potential utility:

- Reactions with Hydroxy Compounds: Studies have examined how cinnamic anhydride interacts with hydroxy compounds, leading to various products depending on the conditions used .

- Kinetic Studies: Kinetic analyses provide insights into the rates of reactions involving cinnamic anhydride, informing its practical applications in synthesis and formulation.

Cinnamic anhydride shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Cinnamic Acid | Contains similar aromatic structure | More polar due to carboxylic acid group; soluble in water |

| Salicylic Anhydride | Similar functional groups | Exhibits different biological activity; used in anti-inflammatory drugs |

| Coumarin | Aromatic ring present | Known for anticoagulant properties; used in fragrances |

| Ferulic Acid | Similar phenolic structure | Antioxidant properties; used in skincare products |

Cinnamic anhydride's uniqueness lies in its dual carbonyl functionality and its ability to participate readily in further chemical transformations while maintaining significant biological activity. This makes it a valuable compound across multiple disciplines.

Traditional Condensation Approaches Using Acetic Anhydride

The Perkin reaction, first reported in 1868, remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids and their derivatives, including cinnamic anhydride. This method involves the condensation of aromatic aldehydes, such as benzaldehyde, with aliphatic acid anhydrides like acetic anhydride in the presence of a base catalyst, typically sodium acetate. The reaction proceeds via a three-step mechanism:

- Carbanion Formation: The acetate ion abstracts an α-hydrogen from acetic anhydride, generating a resonance-stabilized carbanion.

- Nucleophilic Addition: The carbanion attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate that undergoes protonation by acetic acid.

- Elimination and Hydrolysis: Dehydration of the intermediate produces an unsaturated anhydride, which hydrolyzes to cinnamic acid under acidic conditions. Subsequent dehydration of cinnamic acid with acetic anhydride yields cinnamic anhydride.

A typical protocol involves heating benzaldehyde (10.1 mL), acetic anhydride (11 mL), and sodium acetate (12 g) at 145–175°C for 7 hours, achieving yields up to 25% after recrystallization. Excess acetic anhydride acts as both reactant and solvent, simplifying purification by steam distillation.

Catalytic Systems for Anhydride Formation from Cinnamic Acid

Modern catalytic systems enhance the direct conversion of cinnamic acid to its anhydride. Triphenylphosphine oxide (TPPO) combined with oxalyl chloride ((COCl)₂) has emerged as an efficient catalyst, facilitating mixed anhydride formation. The mechanism involves:

- Phosphonium Intermediate: TPPO reacts with oxalyl chloride to form triphenylchlorophosphonium salt, which activates the carboxylic acid group.

- Acylphosphonate Formation: The activated intermediate couples with cinnamic acid, generating an acylphosphonate that undergoes cyclization to cinnamic anhydride.

This method, conducted in acetonitrile at room temperature, avoids high-temperature conditions and improves selectivity. Alternative catalysts, such as pyridine, have also been employed in traditional setups to accelerate the Perkin reaction, though with moderate efficiency.

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent choice significantly impacts reaction kinetics and product purity. In solvent-free Perkin reactions, excess acetic anhydride mediates the condensation, minimizing side reactions and simplifying post-reaction distillation. Conversely, polar aprotic solvents like acetonitrile enhance the solubility of intermediates in catalytic systems, achieving higher yields (up to 85%) at lower temperatures.

| Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|

| Acetic anhydride | 175 | 25 | Self-mediating, no solvent |

| Acetonitrile | 25 | 85 | Enhanced intermediate solubility |

Non-polar solvents, such as toluene, are less effective due to poor dissolution of ionic intermediates, underscoring the importance of solvent polarity in anhydride synthesis.

Novel Coupling Agent Strategies in Contemporary Synthesis

Recent advances leverage coupling agents to bypass traditional dehydration steps. Propionic anhydride, with a higher boiling point (172°C) than acetic anhydride (139°C), enables milder reaction conditions for mixed anhydride formation. By distilling off propionic acid (b.p. 141°C), the equilibrium shifts toward cinnamic anhydride production without thermal degradation.

Another innovative approach employs triphenylphosphine oxide–oxalyl chloride (TPPO-(COCl)₂) systems to generate reactive acyl chlorides in situ, which dimerize to form the anhydride. This method, validated via ³¹P NMR spectroscopy, reveals transient intermediates like triphenylchlorophosphonium salts and acylphosphonates, providing mechanistic clarity.

Pyridine-mediated catalysis represents a fundamental approach to activating cinnamic anhydride in organic transformations [1]. The mechanistic pathway involves direct general base catalysis rather than the formation of nucleophilic acyl intermediates commonly observed with acid chlorides [2]. In acetonitrile solution at 25 degrees Celsius, the kinetics of trans-cinnamic anhydride hydrolysis and reactions with hydroxy compounds demonstrate distinct catalytic efficiency patterns [1].

The catalytic mechanism proceeds through initial coordination of pyridine to the carbonyl carbon of the anhydride, followed by nucleophilic attack from the substrate [2]. Unlike acid chlorides which form stable nitrogen-acyl intermediates, cinnamic anhydride undergoes direct general base-catalyzed transformation [2]. This mechanistic distinction is attributed to the reduced electrophilicity of the anhydride compared to acyl halides [2].

Comparative kinetic studies reveal significant variations in catalytic efficiency among pyridine derivatives [1]. The relative catalytic rates for cinnamoylation of n-propanol in acetonitrile demonstrate a dramatic enhancement with substituted pyridines [1].

Table 1: Catalytic Efficiency of Pyridine Derivatives in Cinnamic Anhydride Transformations

| Catalyst | Relative Rate | Mechanism | Solvent Effect |

|---|---|---|---|

| Pyridine | 1 | Direct general base catalysis | Rate decreases with increasing acetonitrile content [1] |

| N-methylimidazole | 259 | Direct general base catalysis | Enhanced efficiency in low polarity solvents [1] |

| 4-dimethylaminopyridine | 16,000 | Direct general base catalysis | Significant rate enhancement in acetonitrile [1] |

The dramatic rate enhancement observed with 4-dimethylaminopyridine reflects its increased nucleophilicity and basicity compared to unsubstituted pyridine [1]. The electron-donating dimethylamino group significantly enhances the nitrogen lone pair availability for coordination to the anhydride carbonyl [1].

Solvent polarity effects demonstrate inverse relationships between catalytic efficiency and medium polarity [1]. As acetonitrile content increases and solvent polarity decreases, the absolute rates of catalyzed hydrolysis diminish, but the relative catalytic efficiency of substituted pyridines compared to pyridine increases substantially [1]. This phenomenon indicates that hydrogen bonding stabilization of transition states becomes more critical in less polar environments [1].

The formation of acetylpyridinium ion intermediates has been extensively studied in pyridine-catalyzed acyl transfer reactions [3]. These intermediates demonstrate remarkable efficacy in transacylation processes, establishing pyridines as powerful catalysts for anhydride transformations [3]. The acetylpyridinium species exhibits enhanced electrophilicity compared to the parent anhydride, facilitating subsequent nucleophilic attack [3].

Bifunctional Acid-Base Catalysis in Stepwise Reaction Pathways

Bifunctional acid-base catalytic systems provide synergistic activation of both electrophilic and nucleophilic reaction partners in cinnamic anhydride transformations [4] [5]. These catalytic architectures incorporate spatially proximate acid and base sites that operate cooperatively to enhance reaction rates and selectivity [4]. The optimal distance between acidic and basic sites typically ranges from 1 to 2 bond lengths for efficient catalytic performance [6].

The mechanistic framework involves simultaneous activation of the anhydride electrophile through Lewis acid coordination and substrate nucleophile through base activation [4]. This dual activation strategy significantly reduces activation barriers compared to single-site catalysis [4]. Cerium oxide-supported systems exemplify this approach, where Lewis acidic metal centers coordinate to anhydride carbonyls while basic oxygen sites activate nucleophilic substrates [4].

Table 2: Bifunctional Acid-Base Catalyst Performance Data

| Catalyst System | Acid Site | Base Site | Activity Enhancement | Mechanism |

|---|---|---|---|---|

| Cobalt hydroxide/Cerium oxide | Co(OH)₂ (Lewis acid) | N⁻ anion (Brønsted base) | 10-fold increase [4] | Cooperative acid-base activation [4] |

| Metal-organic framework 808-ethylenediamine | Zr⁴⁺ (Lewis acid) | NH₂ groups (Brønsted base) | 122% yield increase [7] | Synergistic carbonyl activation [7] |

| Organic polymeric systems | Carboxylic acid groups | Amine functionalities | Variable enhancement [6] | Distance-dependent cooperation [6] |

The cobalt hydroxide-cerium oxide system demonstrates exceptional performance enhancement through cooperative catalysis [4]. In this architecture, isolated cobalt hydroxide species function as Lewis acid sites, coordinating to anhydride carbonyls and enhancing electrophilicity [4]. Simultaneously, heterogeneous-homogeneous hybrid base sites formed from cyanopyridine-cerium oxide interactions activate nucleophilic substrates [4]. The spatial proximity of these complementary sites enables concerted substrate activation [4].

Density functional theory calculations reveal the energetic advantages of bifunctional activation [4]. The cooperative mechanism significantly stabilizes transition states through simultaneous electrophile-nucleophile activation [4]. X-ray photoelectron spectroscopy and in situ characterization confirm the maintenance of distinct acid and base sites without mutual interference [4].

Stepwise reaction pathways in bifunctional systems follow predictable mechanistic sequences [8] [7]. Initial substrate coordination to acid sites precedes base-mediated nucleophile activation [8]. The rate-determining step typically involves carbon-heteroatom bond formation facilitated by the dual activation mode [8]. Product dissociation and catalyst regeneration complete the catalytic cycle [8].

Framework flexibility emerges as a critical design parameter in polymeric bifunctional catalysts [6]. Optimal catalytic performance requires balanced framework rigidity to maintain appropriate acid-base distances while allowing conformational adjustments during substrate binding [6]. Excessive rigidity impedes substrate access, while excessive flexibility disrupts cooperative interactions [6].

Triphenylphosphine Oxide Coordination Complexes

Triphenylphosphine oxide coordination complexes represent versatile catalytic systems for anhydride synthesis and transformation reactions [9] [10]. The phosphine oxide ligand functions as a hard Lewis base, forming stable coordination bonds with metal centers through phosphorus-oxygen interaction [11]. The coordination geometry typically maintains tetrahedral phosphorus with minimal structural perturbation upon metal binding [11].

The catalytic mechanism involves triphenylphosphine oxide activation through oxalyl chloride to generate triphenylchlorophosphonium intermediates [9] [10]. This activated species demonstrates enhanced reactivity toward carboxylic acids, facilitating efficient anhydride formation [9]. Nuclear magnetic resonance studies confirm the sequential formation of acylphosphonate intermediates during the catalytic cycle [10].

Table 3: Triphenylphosphine Oxide Complex Catalytic Data

| Substrate | Product | Yield (%) | Reaction Conditions | Catalyst Recovery |

|---|---|---|---|---|

| Benzoic acid | Benzoic anhydride | 92 | Room temperature, 1 hour, acetonitrile [9] | 88% after recycling [9] |

| 4-Methylbenzoic acid | 4-Methylbenzoic anhydride | 93 | Room temperature, 1 hour, acetonitrile [9] | Recyclable [9] |

| 4-Chlorobenzoic acid | 4-Chlorobenzoic anhydride | 80 | Room temperature, 1 hour, acetonitrile [9] | Recyclable [9] |

| Succinic acid | Succinic anhydride | 94 | 30°C, 5 hours, acetonitrile [9] | Recoverable [9] |

The phosphorus-31 nuclear magnetic resonance spectroscopic analysis reveals distinct chemical shift patterns corresponding to different intermediates in the catalytic cycle [10]. Initial triphenylphosphine oxide exhibits a singlet at 29.28 parts per million [10]. Upon oxalyl chloride addition, a new resonance appears at 63.19 parts per million, indicating triphenylchlorophosphine formation [10]. Subsequent carboxylic acid addition generates acylphosphonate intermediates with characteristic shifts at 43.62 parts per million [10].

Coordination behavior varies significantly between different metal centers and triphenylphosphine oxide [12] [13]. Hard metal centers such as tungsten, niobium, and dysprosium form stable coordination complexes with predictable geometries [11] [13]. The phosphorus-oxygen bond elongates approximately 2% upon coordination, consistent with increased ionic character [11].

Electronic structure investigations reveal the influence of metal coordination on phosphine oxide reactivity [13]. Single-molecule magnet behavior in dysprosium complexes depends critically on ligand field strength and coordination geometry [13]. Seven-coordinate complexes with pseudo-pentagonal bipyramidal symmetry demonstrate superior magnetic anisotropy when strong equatorial ligands and weak axial ligands are employed [13].

Catalytic recyclability represents a significant advantage of triphenylphosphine oxide systems [9]. After reaction completion, the phosphine oxide catalyst can be recovered through filtration and reused with maintained activity [9]. Sequential reactions demonstrate consistent yields, confirming catalyst stability and regeneration [9].

Enzyme-Mimetic Catalytic Assemblies for Cyclization Reactions

Enzyme-mimetic catalytic assemblies incorporate biological design principles to achieve selective cyclization of organic substrates [14] [15]. These artificial enzymatic systems utilize supramolecular organization to create microenvironments that mimic natural enzyme active sites [15]. The catalytic architecture typically integrates multiple functional components through self-assembly processes [15].

The design strategy involves constructing second coordination spheres around primary catalytic centers [14] [16]. This approach recognizes that metal centers alone cannot achieve the substrate selectivity and binding specificity observed in natural enzymes [14]. The secondary coordination environment provides additional stabilization and orientation effects essential for efficient catalysis [14].

Table 4: Enzyme-Mimetic Cyclization Catalyst Performance

| Catalyst System | Target Reaction | Conversion (%) | Selectivity | Design Features |

|---|---|---|---|---|

| Metal-organic polyhedra in piezoelectric matrix | Rhodamine B cyclization | >90% after 100 min [17] | Molecular selective [17] | Single zirconium atom, cage encapsulation [17] |

| Selenopeptide resin catalysts | β,γ-unsaturated acid cyclization | Variable after multiple cycles [18] | α,β-unsaturated lactone formation [18] | Selenocysteine active site, recyclable [18] |

| Artificial enzyme with dual catalytic groups | Michael addition cyclization | >99% enantiomeric excess [19] | High enantioselectivity [19] | Synergistic iminium-Lewis acid activation [19] |

The metal-organic polyhedra system demonstrates exceptional molecular selectivity through synergistic effects [17]. Single zirconium atom catalytic centers provide orbital hybridization and energy gap reduction through chelation [17]. Supramolecular cage encapsulation ensures substrate selectivity, while piezoelectric field activation enhances reaction rates [17]. Only substrates capable of both cage encapsulation and zirconium coordination undergo efficient conversion [17].

Selenopeptide-based catalytic assemblies incorporate natural amino acid sequences to create enzyme-like active sites [18]. The selenocysteine residue functions as the primary catalytic center, while surrounding amino acids provide secondary coordination effects [18]. Intramolecular hydrogen bonding between selenocysteine and basic residues such as histidine and lysine enhances catalytic activity [18].

The artificial enzyme design featuring dual catalytic groups represents a sophisticated approach to biomimetic catalysis [19]. This system combines genetically encoded unnatural amino acids with supramolecularly bound Lewis acidic copper complexes [19]. The dual activation mechanism involves iminium ion formation from enal substrates and enolization of Michael donors [19]. Spatial organization within the protein scaffold ensures delivery of activated nucleophiles to specific prochiral faces [19].

Cyclization mechanisms in enzyme-mimetic systems follow substrate-specific pathways determined by catalyst architecture [20] [21]. Diterpene cyclase mimics demonstrate complex cascading cyclization reactions involving multiple carbocation intermediates [20]. The role of these artificial systems extends beyond simple catalysis to providing templates that enforce productive conformations of reactive intermediates [20].

XLogP3

UNII

Other CAS

538-56-7

Wikipedia

Dates

Explore Compound Types